2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine
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Overview
Description
2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a furo[2,3-d]pyrimidine core
Preparation Methods
The synthesis of 2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furo[2,3-d]pyrimidine core: This can be achieved through a condensation reaction involving 2-aminofuran and a suitable pyrimidine precursor.
Aromatic substitution: The bis(4-methylphenyl) groups are introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzene and an appropriate catalyst such as aluminum chloride (AlCl3).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols, forming various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon for hydrogenation), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds, including antiviral and antimicrobial agents.
Materials Science: The unique structural properties of this compound make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By binding to the active site of these enzymes, the compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK inhibitory activity and are studied for their anticancer properties.
Thieno[2,3-d]pyrimidine derivatives: Known for their antimicrobial and anticancer activities, these compounds share structural similarities with furo[2,3-d]pyrimidines.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the chloromethyl group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H18ClN3O |
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Molecular Weight |
363.8 g/mol |
IUPAC Name |
2-(chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H18ClN3O/c1-12-3-7-14(8-4-12)17-18-20(23)24-16(11-22)25-21(18)26-19(17)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H2,23,24,25) |
InChI Key |
RHXPXZAMQOUUEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(OC3=NC(=NC(=C23)N)CCl)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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